(R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate
Overview
Description
“®-tert-Butyl 3-vinylpyrrolidine-1-carboxylate” is a chemical compound that belongs to the class of pyrrolidines. It has a molecular formula of C11H19NO2 . It is a white crystalline solid with an average mass of 197.274 Da and a monoisotopic mass of 197.141586 Da .
Synthesis Analysis
The synthesis of “®-tert-Butyl 3-vinylpyrrolidine-1-carboxylate” involves intermediacy of one or more compounds . The exact process is detailed in various patents .Molecular Structure Analysis
The molecular structure of “®-tert-Butyl 3-vinylpyrrolidine-1-carboxylate” is defined by its molecular formula, C11H19NO2 . Further details about its structure can be found in various chemical databases .Chemical Reactions Analysis
The chemical reactions involving “®-tert-Butyl 3-vinylpyrrolidine-1-carboxylate” are complex and involve multiple intermediates . More information can be found in the referenced patents .Physical and Chemical Properties Analysis
“®-tert-Butyl 3-vinylpyrrolidine-1-carboxylate” is a white crystalline solid. It has a molecular weight of 197.28 . More detailed physical and chemical properties can be found in the referenced resources .Scientific Research Applications
Synthesis and Chiral Applications
(R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate is used in the synthesis of chiral auxiliaries and as a building block in dipeptide synthesis. For instance, its derivatives have been employed for the preparation of enantiomerically pure compounds, demonstrating its usefulness in asymmetric synthesis. Such applications are evident in the preparation of 2-methyl-3-phenylpropanoic acid and dimethyl trans-cyclopentane-1,2-dicarboxylate, showcasing its role in generating enantiomerically enriched products (Studer, Hintermann, & Seebach, 1995).
Catalytic Reactions and Organic Synthesis
This compound is also instrumental in various catalytic reactions and organic synthesis processes. For instance, it's used in the palladium-catalyzed three-component reaction of propargyl carbonates, isocyanides, and alcohols or water, leading to the synthesis of polysubstituted aminopyrroles and their bicyclic analogues (Qiu, Wang, & Zhu, 2017).
Role in the Synthesis of Amines
The compound finds its application in the synthesis of amines as well. For instance, N-tert-Butanesulfinyl imines, derived from related compounds, serve as versatile intermediates in the asymmetric synthesis of amines, highlighting the broad scope of this compound in synthesizing a variety of enantioenriched amines (Ellman, Owens, & Tang, 2002).
Vinyl Group Transformations
The vinyl group of this compound has been shown to act as an acetonyl cation equivalent, leading to unique transformations under specific conditions. This characteristic was demonstrated in the synthesis of pipecolic acid derivatives, where the vinylfluoro group underwent a cascade of reactions, distinguishing it from similar groups under the same conditions (Purkayastha, Shendage, Froehlich, & Haufe, 2010).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl (3R)-3-ethenylpyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-5-9-6-7-12(8-9)10(13)14-11(2,3)4/h5,9H,1,6-8H2,2-4H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWBHQLFAKSRML-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673132 | |
Record name | tert-Butyl (3R)-3-ethenylpyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228312-14-8 | |
Record name | tert-Butyl (3R)-3-ethenylpyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.